molecular formula C7H8FN3O2 B13934409 2-(Ethylamino)-6fluoro-3-nitropyridine CAS No. 380378-98-3

2-(Ethylamino)-6fluoro-3-nitropyridine

Cat. No.: B13934409
CAS No.: 380378-98-3
M. Wt: 185.16 g/mol
InChI Key: OPLNTLACBQACFX-UHFFFAOYSA-N
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Description

N-Ethyl-6-fluoro-3-nitro-2-pyridinamine is a fluorinated pyridine derivative It is characterized by the presence of an ethyl group, a fluorine atom, and a nitro group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-6-fluoro-3-nitro-2-pyridinamine typically involves the introduction of the ethyl, fluoro, and nitro groups onto the pyridine ring. One common method involves the nucleophilic substitution of a fluorine atom onto a pyridine ring, followed by nitration and ethylation reactions. For example, N-Ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by interaction with anhydrous ammonia gas in acetonitrile at 0°C .

Industrial Production Methods

Industrial production methods for N-Ethyl-6-fluoro-3-nitro-2-pyridinamine may involve large-scale chemical synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-6-fluoro-3-nitro-2-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Replacement of the fluorine atom with other functional groups.

Scientific Research Applications

N-Ethyl-6-fluoro-3-nitro-2-pyridinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-6-fluoro-3-nitro-2-pyridinamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and specificity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

N-Ethyl-6-fluoro-3-nitro-2-pyridinamine can be compared with other fluorinated pyridine derivatives, such as:

    6-fluoro-3-nitropyridin-2-amine: Similar structure but lacks the ethyl group.

    N-Ethyl-2,6-diamino-4-fluoropyridinium triflate: Similar structure but with different functional groups.

The uniqueness of N-Ethyl-6-fluoro-3-nitro-2-pyridinamine lies in its specific combination of functional groups, which can confer distinct chemical and biological properties .

Properties

CAS No.

380378-98-3

Molecular Formula

C7H8FN3O2

Molecular Weight

185.16 g/mol

IUPAC Name

N-ethyl-6-fluoro-3-nitropyridin-2-amine

InChI

InChI=1S/C7H8FN3O2/c1-2-9-7-5(11(12)13)3-4-6(8)10-7/h3-4H,2H2,1H3,(H,9,10)

InChI Key

OPLNTLACBQACFX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=N1)F)[N+](=O)[O-]

Origin of Product

United States

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